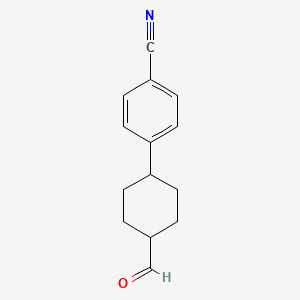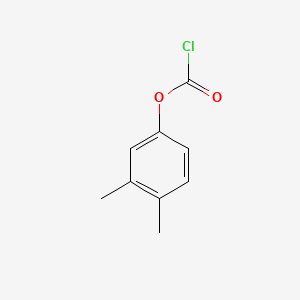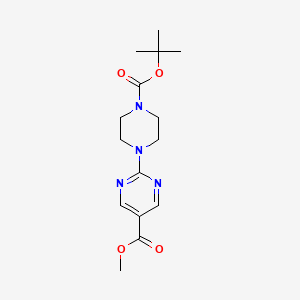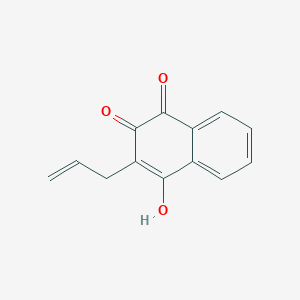
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Another method involves the use of L-proline as a green organocatalyst. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly favored in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxy and allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the damage of cellular macromolecules such as DNA, proteins, and lipids . The compound can also inhibit key enzymes involved in cellular processes, such as topoisomerase II, which is crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
2-Hydroxy-3-methylnaphthalene-1,4-dione (Phthiocol): Possesses anticancer and antihemorrhagic properties.
2-Hydroxy-3-arylated-1,4-naphthoquinones: These derivatives have shown significant cytotoxic activity against cancer cell lines.
Uniqueness
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .
Propriétés
Numéro CAS |
40815-76-7 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-hydroxy-3-prop-2-enylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O3/c1-2-5-10-11(14)8-6-3-4-7-9(8)12(15)13(10)16/h2-4,6-7,14H,1,5H2 |
Clé InChI |
ZMXVQCGBTVMRPV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


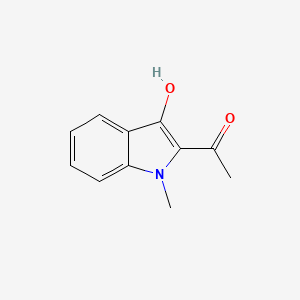
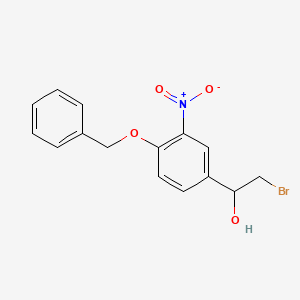
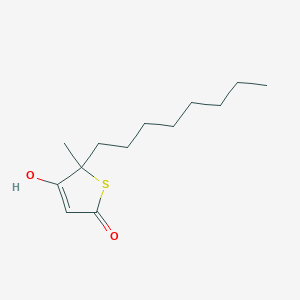
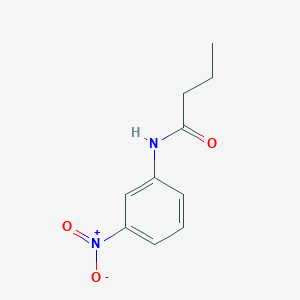
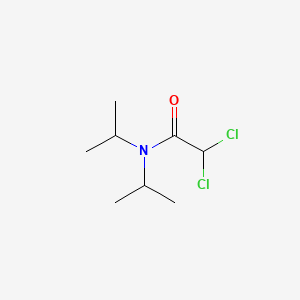
![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8800042.png)
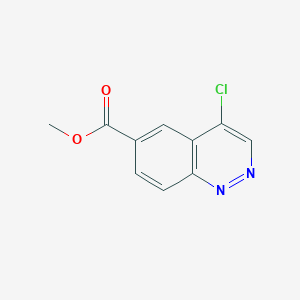
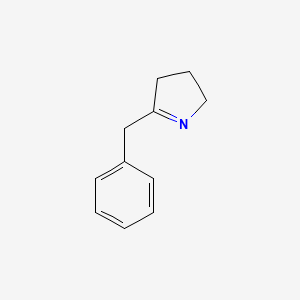
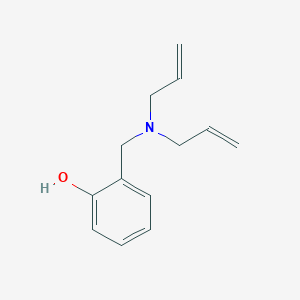
![Cyclohexanecarboxaldehyde, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8800071.png)

